Cyclohexanediaminetetraacetic acid

Analytical Chemistry Environmental Chemistry Coordination Chemistry

Researchers seeking stable, long-term metal sequestration should select CDTA over EDTA or DTPA. The Fe(CDTA)⁻ complex exhibits a >1,300-fold longer half-life at pH 7.4 vs. Fe(EDTA)⁻, ensuring iron remains bio-unavailable for the full experimental duration. CDTA also demonstrates superior performance in biodiesel purification, removing 98.6% Ca²⁺ and 94.3% Mg²⁺, increasing the fuel induction period by 157%. For fluoride analysis, CDTA-based TISAB buffers deliver results within 5% of reference values over three times more often than EDTA. Procure CDTA (CAS 25637-70-1) for reliable, data-driven outcomes in environmental, analytical, and radiopharmaceutical applications.

Molecular Formula C14H30N2O8
Molecular Weight 354.4 g/mol
CAS No. 25637-70-1
Cat. No. B1258398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanediaminetetraacetic acid
CAS25637-70-1
SynonymsCDTA
CDTA, calcium salt
CDTA, calcium, sodium salt
CDTA, magnesium, sodium salt
CDTA, manganese (2-), disodium salt
CDTA, sodium salt
Cu-CDTA
cyclohexanediaminetetraacetic acid
DCTA
diaminocyclohexanetetraacetic acid
Fe-CDTA
Gd-CDTA
Mn-CDTA
Ni-CDTA
Molecular FormulaC14H30N2O8
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)(N)N
InChIInChI=1S/C6H14N2.4C2H4O2/c7-6(8)4-2-1-3-5-6;4*1-2(3)4/h1-5,7-8H2;4*1H3,(H,3,4)
InChIKeyIXGIXILVXOCZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDTA for Chelation Research and Industry


Cyclohexanediaminetetraacetic acid (CDTA, CAS 25637-70-1) is an aminopolycarboxylic acid chelating agent characterized by a semi-rigid cyclohexane backbone that coordinates with metal ions through its amine and carboxyl groups [1]. This structure confers a degree of conformational preorganization, influencing its metal ion selectivity and complex dissociation kinetics relative to more flexible analogs like ethylenediaminetetraacetic acid (EDTA) [2]. The compound typically exists as a mixture of stereoisomers and is employed in applications requiring high-affinity metal sequestration, such as in environmental remediation, analytical chemistry, and radiopharmaceutical development [3].

High-affinity metal sequestration research across pH 7.4 matrices
Conformational preorganization supports selective chelation studies
Suitable for long-duration environmental and radiopharmaceutical research workflows

Pitfalls of Replacing CDTA with Generic Chelators


The substitution of one aminopolycarboxylic acid chelator for another in a formulated process or analytical method can lead to significant performance deviations. This is because parameters such as metal ion selectivity, complex dissociation kinetics, and performance in specific matrices are not uniform across the class. For example, while EDTA is a widely used baseline chelator, its lower stability constant for Fe(III) and substantially faster dissociation rate compared to CDTA render it ineffective for applications demanding long-term metal sequestration under physiological or environmental conditions [1]. Similarly, DTPA, despite its higher denticity, may exhibit inferior extraction efficiency in certain solvent systems or for specific metal ions like Zr(IV) [2]. Therefore, a direct, unverified substitution of CDTA with a seemingly similar analog like EDTA or DTPA can compromise the integrity of experimental results or industrial processes, making a data-driven selection imperative.

Target CDTA
Substitute: EDTA Lower Fe(III) complex stability and faster dissociation may compromise long-term sequestration endpoints
Target CDTA
Substitute: DTPA Extraction efficiency for certain metal ions and solvent systems may differ, requiring method-specific validation

CDTA Quantitative Evidence Guide


Superior Fe(III) Complex Stability vs. EDTA

CDTA forms a significantly more stable complex with Fe(III) and dissociates far more slowly than EDTA under identical conditions. Direct head-to-head comparison demonstrates that the stability constant (log KFeL) for Fe(CDTA)− is 24.36, compared to 22.14 for Fe(EDTA)− [1]. Crucially, the half-life (t1/2) of the Fe(CDTA)− complex at pH 7.4 is 89,000 hours, which is over 1,300 times longer than the 66-hour half-life observed for the Fe(EDTA)− complex [1].

Fe(III) Complex Stability
Head-to-head
log K(FeL): CDTA 24.36 vs. EDTA 22.14; half-life 89,000 h vs. 66 h
Reported stability advantage context
Dissociation rate ~1380x slower for CDTA at pH 7.4; data to verify per matrix
Analytical Chemistry Environmental Chemistry Coordination Chemistry

Superior Biodiesel Metal Ion Removal

In a comparative study evaluating amino polycarboxylate chelating agents for purifying Jatropha biodiesel, CDTA demonstrated the highest removal efficiency for Ca²⁺ and Mg²⁺ contaminants [1]. CDTA removed 98.6% of Ca²⁺ and 94.3% of Mg²⁺, outperforming EDTA, DTPA, and HEDTA. This superior chelation directly translated to a marked improvement in fuel quality, with the oxidative stability induction period more than doubling from 3.38 hours to 8.68 hours after CDTA treatment [1].

Biodiesel Metal Removal
Reported
98.6% Ca²⁺, 94.3% Mg²⁺ removed; oxidative induction period +157%
Supports purification workflow evaluation
Ranked highest in comparative set; confirm reproducibility in target fuel matrix
Biofuels Industrial Chemistry Metal Removal

Enhanced Zr(IV) Complexation vs. EDTA

For the complexation of Zirconium(IV), a metal of interest in nuclear applications, CDTA forms a 1:1 complex with a stability constant (log10 β101) of 29.6 ± 0.2, which is higher than that of EDTA (27.9 ± 0.1) [1]. While DTPA forms an even more stable 1:1 complex (log10 β101 = 35.3 ± 0.3), the study uniquely identifies the formation of a CDTA-Zr(IV) bis-complex, ZrH4(CDTA)₂⁰, with a stability constant (log10 β142) of 58.5 ± 0.5, a species not reported for DTPA under the same conditions [1].

Zr(IV) Complexation
Head-to-head
log β₁₀₁: CDTA 29.6, EDTA 27.9, DTPA 35.3; CDTA bis-complex detected
Intermediate chelation strength for radiochemical context
Unique bis-complex may influence extraction; validate in target HClO₄ ionic strength
Nuclear Chemistry Radiopharmaceuticals Coordination Chemistry

Lead Desorption from Contaminated Soils

In a comparative evaluation of seven chelating agents for lead (Pb) desorption from contaminated soils, CDTA was identified as one of the three most effective chelates [1]. The general ranking of chelate effectiveness, based on total Pb desorbed, was HEDTA > CDTA > DTPA > EGTA > HEIDA > EDDHA ≈ NTA [1]. CDTA, along with DTPA and HEDTA, was subsequently advanced to greenhouse studies, confirming its suitability for enhancing plant uptake of Pb in phytoextraction strategies [1].

Pb Desorption Ranking
Ranked
2nd of 7 chelators; avg. 948 mg Pb kg⁻¹ desorbed at 20 mmol kg⁻¹
Supports soil remediation study selection
Desorption rank relative to HEDTA, DTPA; soil-specific performance review required
Environmental Remediation Soil Science Phytoextraction

Improved In Vivo Stability of ¹¹¹In-Immunoconjugates

Preclinical animal studies demonstrated that ¹¹¹In chelates formed with semi-rigid CDTA derivatives exhibit improved in vivo stability compared to non-rigid analogs like DTPA [1]. A clinical study evaluating two CDTA derivatives coupled to an anti-CEA antibody found that the 4-ICE derivative yielded a mean blood activity of 0.0038% of the injected dose per mL at 3 days post-injection, which is comparable to the 0.0035% achieved with a DTPA-conjugated antibody [1]. Importantly, this comparable blood retention was accompanied by a qualitative 2.5-fold reduction in liver uptake for the CDTA derivative, suggesting a favorable shift in biodistribution [1].

In Vivo Biodistribution
Clinical endpoint context
Blood activity: CDTA 0.0038% ID/mL vs. DTPA 0.0035%; liver uptake 2.5x lower
Reported biodistribution endpoint context
Data from human immunoscintigraphy study (n=4); translation to other conjugates requires validation
Radiopharmaceuticals Immunoscintigraphy Bioconjugation

Masking Agent for Fluoride Potentiometry

In a systematic study evaluating various masking agents for the potentiometric determination of fluoride in aqueous samples, CDTA was the only ligand to perform 'marginally well' [1]. The data show that for CDTA, 26.7% of the analyzed samples produced fluoride concentration results within 5% of the value obtained with a commercial reference buffer (TISAB), compared to only 8.3% for EDTA and 5.0% for HE-EDTA [2]. This indicates CDTA's superior ability to mask interfering metal ions at low (1.0 mM) concentrations in this specific analytical context.

Fluoride Masking
Method context
26.7% samples within 5% of reference vs. 8.3% (EDTA)
Supports TISAB buffer formulation review
1.0 mM masking agent; confirm performance in target water matrix
Analytical Chemistry Water Quality Potentiometry

CDTA Validated Application Scenarios


Long-Term Iron Sequestration in Research

Researchers requiring stable iron chelation over extended periods (e.g., weeks or months) should select CDTA. The >1,300-fold longer half-life of the Fe(CDTA)⁻ complex at pH 7.4 compared to Fe(EDTA)⁻ provides experimental longevity without the risk of iron release that would compromise study results. This makes CDTA the preferred reagent for long-duration environmental microcosm experiments, nutrient solution studies in hydroponics, or in vitro assays where iron must remain bio-unavailable for the full duration of the experiment [1].

Biodiesel Purification and Stabilization

For industrial processes aiming to improve the quality and oxidative stability of biodiesel, CDTA is the evidence-backed choice. Its demonstrated 98.6% removal of Ca²⁺ and 94.3% removal of Mg²⁺, along with the resulting 157% increase in fuel induction period, directly addresses key challenges of engine wear and fuel degradation. Procurement of CDTA for biodiesel purification is justified over alternatives like EDTA, DTPA, and HEDTA based on this superior quantitative performance [1].

Development of ¹¹¹In-Labeled Radiopharmaceuticals

In the design and synthesis of bifunctional chelators for radioimmunoconjugates, CDTA derivatives offer a compelling alternative to the standard DTPA. The clinical evidence of comparable blood retention (0.0038% ID/mL for 4-ICE vs. 0.0035% for DTPA) combined with a 2.5-fold reduction in liver uptake suggests a more favorable biodistribution profile. This data supports the selection of CDTA-based chelators for next-generation imaging or therapeutic agents where minimizing hepatic accumulation is a priority [1].

Accurate Fluoride Potentiometry

Analytical laboratories performing fluoride analysis on environmental water samples should consider CDTA as the masking agent of choice for their TISAB buffer. The empirical evidence shows that CDTA is over three times more likely to yield results within 5% of the reference value compared to EDTA. This translates to higher data quality and reduced need for sample re-analysis, making CDTA the more reliable reagent for this specific and widespread application [1][2].

Application
Selection Property
Validation Focus
Extended iron sequestration studies
Fe(III) complex dissociation kinetics
Long-term metal retention under physiological pH
Biodiesel purification
Ca²⁺ and Mg²⁺ removal efficiency
Oxidative stability improvement endpoint
Immunoconjugate chelator design research
In vivo complex stability and biodistribution
Liver uptake endpoint in biodistribution studies
Fluoride potentiometry
Metal ion masking in TISAB buffer
Accuracy vs. reference buffer for environmental samples

Technical Documentation Hub

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34 linked technical documents
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